Ethyl thieno[3,2-d]isothiazole-5-carboxylate
Overview
Description
Ethyl thieno[3,2-d]isothiazole-5-carboxylate is a chemical compound with the molecular formula C8H7NO2S2 and a molecular weight of 213.28 . It is used for research purposes .
Molecular Structure Analysis
The linear structure formula of Ethyl thieno[3,2-d]isothiazole-5-carboxylate is not provided in the search results . For a detailed molecular structure, it is recommended to refer to a dedicated chemical database or software.Physical And Chemical Properties Analysis
The boiling point of Ethyl thieno[3,2-d]isothiazole-5-carboxylate is not provided in the search results . For a comprehensive list of physical and chemical properties, it is recommended to refer to a dedicated chemical database.Scientific Research Applications
1. Photophysical Properties and Singlet Oxygen Activation
Ethyl thieno[3,2-d]isothiazole-5-carboxylate derivatives exhibit notable photophysical properties and have been studied for their potential as singlet-oxygen sensitizers. The photochemical reaction of ethyl 2-iodothiazole-5-carboxylate, for instance, led to the production of compounds that showed significant fluorescence and were investigated for their applications in photo-oxidation processes. These compounds are found to be effective in singlet oxygen activation, which is pivotal in various chemical and biological processes, such as photodynamic therapy and photosynthesis (Amati et al., 2010).
2. Antimicrobial Applications
Ethyl thieno[3,2-d]isothiazole-5-carboxylate derivatives have shown promise in antimicrobial applications. For instance, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been synthesized and tested for their antimicrobial activities against various strains of bacteria and fungi. The structure-activity relationships of these molecules have been explored, indicating their potential use in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
3. Heterocyclic Chemistry
Ethyl thieno[3,2-d]isothiazole-5-carboxylate serves as a versatile synthon in the synthesis of complex heterocyclic structures. These structures are of significant interest due to their wide range of biological and chemical properties. For example, reactions involving ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates led to the formation of new pentacyclic systems with potential biological activities (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
4. Synthetic Chemistry and Applications
Ethyl thieno[3,2-d]isothiazole-5-carboxylate derivatives are used as precursors in various synthetic chemistry applications. For instance, they have been utilized in the synthesis of heterocyclic azides and further in the preparation of novel ring systems, showcasing the compound's utility in expanding the horizons of synthetic organic chemistry (Pokhodylo, Matiychuk, & Obushak, 2009).
Safety And Hazards
properties
IUPAC Name |
ethyl thieno[3,2-d][1,2]thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c1-2-11-7(10)6-3-5-4-9-13-8(5)12-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHGNHXOPGUKNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)SN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504190 | |
Record name | Ethyl thieno[3,2-d][1,2]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl thieno[3,2-d]isothiazole-5-carboxylate | |
CAS RN |
74598-11-1 | |
Record name | Ethyl thieno[3,2-d][1,2]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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